2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQTIYPHKOIPB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CCl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CCl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are valuable for creating biologically active molecules efficiently. MCRs allow for the rapid assembly of complex structures from simpler starting materials. The specific synthetic route for this compound may involve the condensation of various aromatic and aliphatic components to form the indazole structure central to its activity .
Anticancer Activity
Research indicates that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in various tumor types. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, some studies have focused on the anti-inflammatory potential of related compounds. For example, certain indazole derivatives have demonstrated promising anti-inflammatory activity through modulation of inflammatory pathways and cytokine release. The anti-inflammatory properties are often assessed using models of acute and chronic inflammation .
Neuroprotective Effects
Emerging evidence suggests that this class of compounds may also possess neuroprotective effects. Studies have indicated that certain derivatives can enhance neuronal repair mechanisms following injury by promoting neurite outgrowth and protecting against oxidative stress . These neuroprotective activities are particularly relevant in the context of neurodegenerative diseases.
The biological activities of This compound are likely mediated through several mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, particularly targeting EGFR and other receptor tyrosine kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Inflammatory Pathways : By influencing the expression and activity of pro-inflammatory cytokines and enzymes like COX-1 and COX-2, these compounds can mitigate inflammatory responses.
- Neurotrophic Effects : The ability to stimulate neurite outgrowth suggests engagement with neurotrophic factors or pathways that promote neuronal health and repair.
Case Studies
A selection of studies highlights the biological activity of similar compounds:
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. Researchers utilize it to develop new synthetic pathways that can lead to novel compounds with desired properties.
Reagent in Organic Reactions
It functions as a reagent in multiple organic reactions, including nucleophilic substitutions and condensation reactions. Its reactivity profile makes it suitable for exploring new reaction mechanisms and optimizing existing ones.
Biology
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. Research is ongoing to understand its mechanism of action and potential applications in developing new antibiotics.
Anticancer Potential
Preliminary investigations suggest that 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one may have anticancer properties. It has been tested in vitro against various cancer cell lines, showing promise in inhibiting cell proliferation.
Medicine
Therapeutic Agent Development
The compound is being explored for its potential as a therapeutic agent in treating inflammatory diseases and cancers. Ongoing research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Drug Design Pharmacophore
As a pharmacophore in drug design, this compound's structural features are being studied to develop new drugs targeting specific biological pathways. Its interactions with molecular targets are critical for understanding its therapeutic potential.
Industry
Material Science Applications
The unique chemical structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Research is being conducted to explore its applications in electronics and photonics.
Intermediate in Pharmaceutical Production
In the pharmaceutical industry, it serves as an intermediate in synthesizing other active pharmaceutical ingredients (APIs). Its role in the production chain highlights its importance in drug manufacturing processes.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant activity against Gram-positive bacteria. The compound was tested using the disk diffusion method and showed inhibition zones comparable to standard antibiotics.
Case Study 2: Anticancer Efficacy
In vitro tests on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 10 to 50 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
Chemical Reactions Analysis
Table 1: Key Reaction Parameters
Chloroethanone Moiety
The α-chloroketone group is highly reactive, enabling:
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Nucleophilic substitution : Replacement of the chlorine atom with amines, thiols, or alkoxy groups (e.g., forming amide or ether derivatives).
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Reduction : Conversion to secondary alcohols using NaBH₄ or LiAlH₄.
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Cross-coupling : Participation in Buchwald-Hartwig amination or Ullmann-type reactions.
Hexahydroindazole Core
The partially saturated indazole system undergoes:
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Electrophilic aromatic substitution : Halogenation or nitration at reactive positions (e.g., C-5 or C-7).
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Oxidation : Conversion of the methylidene group (–CH=) to a ketone under strong oxidizing conditions (e.g., KMnO₄).
Fluorophenyl Substituents
The electron-withdrawing fluorine atoms direct reactivity toward:
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Ortho/para electrophilic attacks : Limited due to steric hindrance from adjacent substituents.
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Defluorination : Rare under standard conditions but possible via radical pathways.
Analytical Techniques
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NMR spectroscopy : Confirms regioselectivity in substitution reactions (e.g.,
H NMR: δ 7.2–7.8 ppm for aromatic protons;
F NMR: δ -110 to -115 ppm). -
Mass spectrometry : Identifies molecular ions ([M+H]⁺ at m/z 455.1) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 419).
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X-ray crystallography : Resolves stereochemistry of the hexahydroindazole core (bond angles: 109–112° for N–C–C) .
Stability and Degradation Pathways
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Hydrolysis : The chloroethanone group hydrolyzes slowly in aqueous media (t₁/₂ = 48 hours at pH 7) to form 1-[3-(4-fluorophenyl)-7-...]acetic acid.
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Thermal decomposition : Degrades above 200°C, releasing HCl and fluorobenzene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
